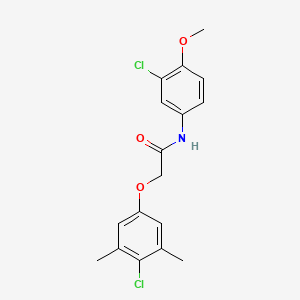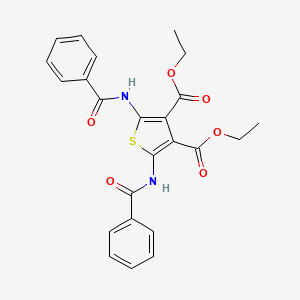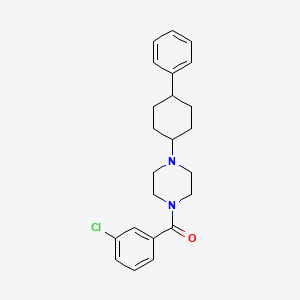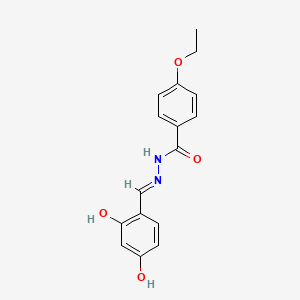
2-(4-chloro-3,5-dimethylphenoxy)-N-(3-chloro-4-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chloro-3,5-dimethylphenoxy)-N-(3-chloro-4-methoxyphenyl)acetamide, also known as CDMPA, is a synthetic compound that belongs to the class of acetanilide herbicides. It has a wide range of applications in the field of agriculture, particularly in the control of broadleaf weeds in crops such as soybean, cotton, and corn. In recent years, CDMPA has also gained attention in scientific research due to its potential therapeutic properties.
Mecanismo De Acción
2-(4-chloro-3,5-dimethylphenoxy)-N-(3-chloro-4-methoxyphenyl)acetamide exerts its therapeutic effects by targeting specific enzymes and receptors in the body. It has been found to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE-4), which are involved in the production of pro-inflammatory mediators. 2-(4-chloro-3,5-dimethylphenoxy)-N-(3-chloro-4-methoxyphenyl)acetamide also binds to the peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
2-(4-chloro-3,5-dimethylphenoxy)-N-(3-chloro-4-methoxyphenyl)acetamide has been found to have a range of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and immunomodulatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), which are involved in the pathogenesis of inflammatory diseases. 2-(4-chloro-3,5-dimethylphenoxy)-N-(3-chloro-4-methoxyphenyl)acetamide has also been found to induce apoptosis and cell cycle arrest in cancer cells, leading to tumor growth inhibition.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-chloro-3,5-dimethylphenoxy)-N-(3-chloro-4-methoxyphenyl)acetamide has several advantages for lab experiments, including its high purity and stability. It is also relatively easy to synthesize, making it readily available for research purposes. However, there are also limitations to its use in lab experiments, including its potential toxicity and limited solubility in water.
Direcciones Futuras
There are several future directions for the research on 2-(4-chloro-3,5-dimethylphenoxy)-N-(3-chloro-4-methoxyphenyl)acetamide. One area of interest is the development of novel derivatives of 2-(4-chloro-3,5-dimethylphenoxy)-N-(3-chloro-4-methoxyphenyl)acetamide with improved pharmacological properties. Another area of research is the investigation of the potential use of 2-(4-chloro-3,5-dimethylphenoxy)-N-(3-chloro-4-methoxyphenyl)acetamide in combination with other drugs for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-(4-chloro-3,5-dimethylphenoxy)-N-(3-chloro-4-methoxyphenyl)acetamide and its potential side effects.
Métodos De Síntesis
The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-(3-chloro-4-methoxyphenyl)acetamide involves the reaction of 4-chloro-3,5-dimethylphenol with 3-chloro-4-methoxyaniline in the presence of acetic anhydride and a catalyst such as sulfuric acid. The resulting product is then treated with acetic acid and acetic anhydride to yield 2-(4-chloro-3,5-dimethylphenoxy)-N-(3-chloro-4-methoxyphenyl)acetamide. The synthesis method has been optimized to improve the yield and purity of 2-(4-chloro-3,5-dimethylphenoxy)-N-(3-chloro-4-methoxyphenyl)acetamide.
Aplicaciones Científicas De Investigación
2-(4-chloro-3,5-dimethylphenoxy)-N-(3-chloro-4-methoxyphenyl)acetamide has been found to have potential therapeutic properties, particularly in the treatment of cancer and inflammatory diseases. Studies have shown that 2-(4-chloro-3,5-dimethylphenoxy)-N-(3-chloro-4-methoxyphenyl)acetamide inhibits the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-(3-chloro-4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2NO3/c1-10-6-13(7-11(2)17(10)19)23-9-16(21)20-12-4-5-15(22-3)14(18)8-12/h4-8H,9H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSFMNLLPXYAVFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=CC(=C(C=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-(3-chloro-4-methoxyphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[2-(4-chlorophenyl)-1-pyrrolidinyl]carbonyl}-5-methylisoxazole](/img/structure/B6056751.png)
![N-(5-{[5-(2-methyl-4-nitrophenyl)-2-furyl]methylene}-4-oxo-1,3-thiazolidin-2-ylidene)acetamide](/img/structure/B6056761.png)

![1-[(1-butyryl-4-piperidinyl)carbonyl]-4-methylpiperazine](/img/structure/B6056765.png)
![5-(2-furyl)-2-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}methylene)-1,3-cyclohexanedione](/img/structure/B6056766.png)
![1-[bis(2-hydroxyethyl)amino]-3-[(4-chlorobenzyl)oxy]-2-propanol hydrochloride](/img/structure/B6056773.png)
![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-{[(2-chlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B6056788.png)
![3,4,5-triethoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B6056789.png)
![1-(4-ethyl-1-piperazinyl)-3-(2-methoxy-4-{[(2-methylbenzyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6056805.png)
![5-{[(4-chlorophenyl)amino]methyl}-2-(4-fluorobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B6056821.png)


![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B6056841.png)
![11-(3-hydroxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B6056849.png)